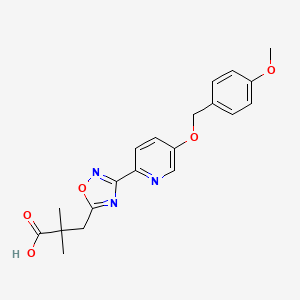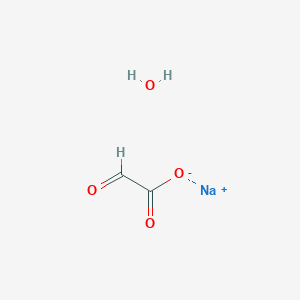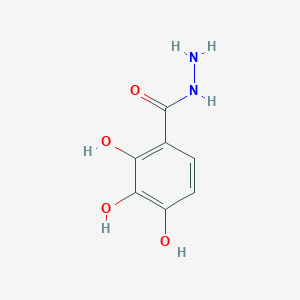![molecular formula C10H14NO4- B3167264 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate CAS No. 91871-30-6](/img/structure/B3167264.png)
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Overview
Description
Compounds with structures similar to “1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate” are often used in organic synthesis and medicinal chemistry . They can serve as precursors to biologically active natural products .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as alkylation, formylation, and olefination . For example, a compound with a similar structure was synthesized starting from commercially available 4-bromo-1H-indole .Molecular Structure Analysis
The molecular structure of these compounds often includes functional groups such as carbonyl, ester, and alkene . These functional groups can participate in various chemical reactions.Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions , and protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, some compounds with similar structures have been found to have significant activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
NMR Characteristics and Conformational Analysis
A series of derivatives of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate were synthesized and analyzed using NMR spectroscopy and molecular modeling. This study provided insights into the conformations of these compounds, crucial for understanding their chemical behavior and potential applications in various fields (Zheng Jin-hong, 2011).
Synthesis of Novel Derivatives
Research focused on the synthesis of novel derivatives of piperidine-4-carboxylate, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, provided valuable insights into the chemical properties and potential uses of these compounds in different scientific areas (Zheng Rui, 2010).
Development of Hybrid Chalcones
The synthesis of thiophene/phenyl-piperidine hybrid chalcones highlighted the potential of piperidine derivatives in the creation of new chemical entities. These compounds, with their specific structural features, could be significant in the development of new materials or pharmaceutical agents (M. Parvez et al., 2014).
Applications in Coordination Chemistry
Studies on the adduct formation of piperidine derivatives with other chemical entities like triphenyltin chloride shed light on their potential applications in coordination chemistry. Such studies are crucial for developing new catalysts or materials with specific properties (Y. Yan & L. Khoo, 2005).
Antibacterial Studies
Research into the synthesis and antibacterial study of N-substituted derivatives of piperidine-4-carboxylate showed the potential of these compounds in medical science, particularly in developing new antibacterial agents (H. Khalid et al., 2016).
Maillard Reaction Products
Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products are significant in food chemistry and understanding the complexities of food flavor and safety (P. Nikolov & V. Yaylayan, 2010).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of piperidine derivatives and their evaluation in antimicrobial activity demonstrated the efficiency of modern synthetic methods in creating compounds with potential pharmaceutical applications (Ram C. Merugu et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-prop-2-enoxycarbonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-5-3-8(4-6-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTBJXMZVSFSJL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10757513 | |
| Record name | 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10757513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91871-30-6 | |
| Record name | 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10757513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide](/img/structure/B3167252.png)




